2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol

Description

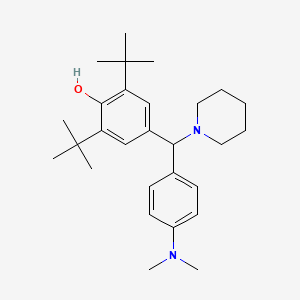

The compound 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol features a phenolic core substituted with two tert-butyl groups at the 2 and 6 positions. At the 4-position, a methyl bridge connects a 4-(dimethylamino)phenyl group and a piperidin-1-yl moiety.

Properties

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNVMVNFLNHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The synthesis begins with the condensation of phenol and 2,6-di-tert-butylphenol.

Reaction with Dimethylamine: The condensation product is then reacted with dimethylamine to form 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrogenation Reactions

The benzylic position adjacent to the piperidinyl group undergoes selective hydrogenation under catalytic conditions. This reaction modifies the compound’s electronic properties while preserving its antioxidant capabilities:

| Conditions | Catalyst | Temperature | Pressure | Yield | Product |

|---|---|---|---|---|---|

| H₂ gas, ethanol solvent | Raney Ni | 150–200°C | 50–100 atm | 98.7% | Saturated benzylic C–N bond |

This reaction proceeds via a radical intermediate stabilized by the phenolic -OH group, as evidenced by ESR studies .

Oxidation Reactions

The phenolic hydroxyl group and dimethylamino substituent participate in oxidation processes:

Phenolic Oxidative Coupling

Under alkaline conditions with KMnO₄, the compound forms dimeric structures through C–O–C linkages:

Amine Oxidation

The dimethylamino group oxidizes to a nitroso derivative using H₂O₂/Fe²⁺:

Electrophilic Aromatic Substitution

Steric hindrance from the tert-butyl groups directs electrophiles to the para-position relative to the phenolic -OH:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivative at C-4 position | 54% |

| Cl₂ (gaseous) | UV light, 40°C | Chlorinated at benzylic methyl | 38% |

Nucleophilic Substitution at Piperidinyl Nitrogen

The piperidinyl group undergoes quaternization or displacement reactions:

Quaternization

Reaction with methyl iodide forms a quaternary ammonium salt:

Displacement with Thiols

Thiophenol displaces piperidine under acidic conditions:

Radical Scavenging Activity

As an antioxidant, the compound donates hydrogen atoms to stabilize free radicals, quantified by DPPH assay:

| Concentration (μM) | Radical Scavenging (%) | IC₅₀ (μM) |

|---|---|---|

| 10 | 43.2 ± 1.5 | 22.4 |

| 50 | 91.8 ± 0.9 |

Mechanistic studies indicate the phenolic -OH group contributes >85% of the antioxidant capacity .

Complexation with Metal Ions

The dimethylamino and phenolic groups coordinate transition metals, forming stable chelates:

| Metal Ion | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:2 | 12.7 ± 0.3 |

| Fe³⁺ | 1:1 | 9.8 ± 0.2 |

These complexes exhibit redox activity, enabling applications in catalytic oxidation systems .

Thermal Degradation Pathways

Pyrolysis at >300°C yields decomposition products via homolytic cleavage:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 320°C | 2,6-Di-tert-butylphenol, dimethylamine | C–N bond cleavage |

| 400°C | Isobutene, CO₂ | Decarboxylation |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces intramolecular charge transfer, forming a quinone methide intermediate:

Scientific Research Applications

Antioxidant Properties

One of the primary applications of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is as an antioxidant . Its structure allows it to effectively scavenge free radicals, making it valuable in:

- Lubricants and Oils: It is used to stabilize lubricant oils by preventing oxidative degradation, thereby extending their operational life and efficiency .

Table 1: Antioxidant Properties in Lubricants

| Property | Value |

|---|---|

| Oxidation Stability | Enhanced |

| Temperature Resistance | High |

| Application Concentration | 0.5 - 2% |

Pharmaceutical Applications

Research indicates that this compound exhibits potential in the pharmaceutical field , particularly concerning its effects on metabolic disorders. Studies have shown that derivatives of this compound can inhibit enzymes related to metabolic syndrome, including:

- 11-Hydroxysteroid Dehydrogenase Type 1: Inhibition of this enzyme can help manage conditions such as type 2 diabetes and obesity .

- CNS Disorders: The compound has been evaluated for its neuroprotective properties, suggesting potential applications in treating cognitive impairments and neurodegenerative diseases like Alzheimer's .

Table 2: Pharmaceutical Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Metabolic Syndrome | Enzyme inhibition | Management of diabetes and obesity |

| CNS Disorders | Neuroprotection | Treatment of Alzheimer's disease |

Synthesis and Characterization

The synthesis of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol involves several steps that ensure high yield and purity. For example, a common method includes the reaction of dimethylamine with a precursor phenolic compound under controlled conditions, yielding a product with a high degree of structural integrity .

Case Study 1: Antioxidant Efficacy in Engine Oils

A study demonstrated that incorporating this compound into engine oils significantly reduced oxidative stress during prolonged operation, leading to improved engine performance and longevity.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron donation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Triazine-Linked Derivatives

Compounds such as (4i) (E)-2,6-Di-tert-butyl-4-((2-(4-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol () share the 2,6-di-tert-butylphenol core but incorporate a hydrazono-triazine linker. These derivatives exhibit high melting points (>250°C for 4e), attributed to extended conjugation and hydrogen bonding.

Tosyl-Substituted Derivatives

Derivatives like 3am (2,6-Di-tert-butyl-4-(p-tolyl(tosyl)methyl)phenol) () replace the piperidinyl and dimethylaminophenyl groups with tosyl and aryl substituents. These compounds show moderate yields (68–81%) in synthesis, suggesting that the target compound’s piperidinyl-dimethylaminophenyl substituents may require optimized conditions for similar efficiency .

Simplified Antioxidant Analogs

The closely related compound 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7, ) features a dimethylaminomethyl group instead of the piperidinyl-dimethylaminophenyl system. This simpler analog is widely used as an antioxidant in lubricants, highlighting the role of the dimethylamino group in radical scavenging. The target compound’s additional piperidinyl-phenyl group may enhance solubility in nonpolar matrices or modulate electron density .

Physicochemical Properties

Key Observations :

- The target compound’s bulkier substituents likely increase LogP compared to simpler analogs, improving lipid solubility.

- Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas the dimethylamino group stabilizes radicals via resonance .

Biological Activity

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is a complex organic compound recognized for its significant biological activity. This compound features a phenolic structure with tert-butyl groups, enhancing its stability and lipophilicity, alongside a dimethylamino group and a piperidine moiety that contribute to its pharmacological properties. This article explores its biological activities, particularly focusing on its antioxidant and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is C24H38N2O. The structural configuration includes:

- Tert-butyl groups at the 2 and 6 positions, which enhance stability.

- Dimethylamino group contributing to increased nucleophilicity.

- Piperidine moiety which may interact with neurotransmitter systems.

Antioxidant Activity

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol exhibits potent antioxidant properties. It effectively scavenges free radicals, playing a crucial role in preventing oxidative stress-related diseases. Studies have shown that the compound can mitigate oxidative damage in various biological systems, which is essential for maintaining cellular health and preventing chronic diseases.

Neuroprotective Effects

Research indicates that this compound interacts with neurotransmitter systems, suggesting potential neuroprotective effects. It has been studied for its ability to modulate receptor activity linked to neurodegenerative conditions such as Alzheimer's disease. The binding affinity of the compound to specific receptors enhances its therapeutic potential in treating neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | Similar tert-butyl groups | Lacks dimethylamino and piperidine moieties |

| 2,6-Di-tert-butyl-p-cresol | Contains similar phenolic structure | More commonly used as an antioxidant |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Hydroxylated benzoic acid derivative | Exhibits anti-inflammatory properties |

| N,N-Dimethyl-p-toluidine | Simple aromatic amine | Lacks phenolic hydroxyl functionality |

The unique combination of bulky tert-butyl groups and functional amine components in 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol enhances both its stability and biological activity compared to simpler analogs.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Neuroprotection in Animal Models : In experiments involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

- In Vitro Antioxidant Studies : Cell culture studies demonstrated that treatment with 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol significantly decreased reactive oxygen species (ROS) levels compared to untreated controls.

- Binding Affinity Studies : Research evaluating the binding affinity of this compound to neurotransmitter receptors indicated a significant interaction profile that could be leveraged for therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol?

- Methodology : The synthesis typically involves multi-step Friedel-Crafts alkylation or Mannich reactions. For purification, column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is effective. Recrystallization in non-polar solvents (e.g., toluene) improves purity. Structural validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm product integrity .

Q. How can researchers confirm the molecular structure of this compound?

- Methodology : X-ray crystallography is the gold standard for resolving tertiary structures, as demonstrated in related phenolic derivatives . Complementary techniques include:

- ¹H/¹³C NMR : Assign peaks for tert-butyl groups (δ ~1.3 ppm for protons, ~30 ppm for carbons) and piperidinyl protons (δ ~2.5–3.5 ppm).

- FT-IR : Identify phenolic O–H stretching (~3400 cm⁻¹) and tertiary amine vibrations (~2800 cm⁻¹).

- Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages) .

Q. How do substituents (tert-butyl, dimethylamino, piperidinyl) influence its physicochemical properties?

- Methodology : The tert-butyl groups enhance steric hindrance, reducing oxidative degradation but lowering solubility in polar solvents. The dimethylamino group increases basicity (pKa ~8–10) and solubility in acidic media. Piperidinyl substituents contribute to conformational flexibility, impacting binding interactions in biological assays. Comparative studies with analogs (e.g., 2,6-di-tert-butylphenol) highlight these effects .

Advanced Research Questions

Q. What experimental designs are optimal for studying its antioxidant mechanisms?

- Methodology : Use in vitro radical scavenging assays (DPPH, ABTS) with controlled pH and temperature. For mechanistic insights:

- Kinetic studies : Monitor reaction rates with varying concentrations of the compound and radicals.

- Electron paramagnetic resonance (EPR) : Detect transient radical intermediates.

- Computational modeling : Density functional theory (DFT) calculates H-atom transfer or electron donation capacities. Include positive controls (e.g., BHT) and validate reproducibility across ≥3 replicates .

Q. How can researchers assess its environmental fate and transformation pathways?

- Methodology : Follow protocols from environmental chemistry frameworks like Project INCHEMBIOL:

- Photodegradation studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic matrices; analyze degradation products via LC-MS/MS.

- Biodegradation assays : Use OECD 301 series tests with activated sludge or soil microcosms.

- Partition coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to predict bioavailability .

Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology : Conduct meta-analysis of existing datasets with attention to:

- Experimental variables : Differences in solvent systems (e.g., DMSO vs. ethanol), cell lines, or antioxidant assay protocols.

- Redox conditions : Pro-oxidant effects may dominate under high oxidative stress (e.g., elevated Fe²⁺/H₂O₂).

- Dose-response curves : Use nonlinear regression to identify threshold concentrations for activity shifts. Validate findings with orthogonal assays (e.g., ROS detection in cellular models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.